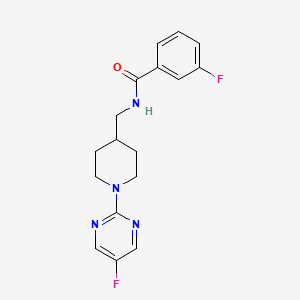

3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O/c18-14-3-1-2-13(8-14)16(24)20-9-12-4-6-23(7-5-12)17-21-10-15(19)11-22-17/h1-3,8,10-12H,4-7,9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWYNRUOKIHOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Synthesis of 5-fluoropyrimidine-2-amine: This intermediate can be prepared by reacting 2-chloro-5-fluoropyrimidine with an amine in the presence of a base such as potassium carbonate.

Formation of the piperidine derivative: The 5-fluoropyrimidine-2-amine is then reacted with 4-piperidinemethanol to form the corresponding piperidine derivative.

Coupling with 3-fluorobenzoyl chloride: The final step involves the coupling of the piperidine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzamide and pyrimidine rings can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the amide functional group.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and amines.

Scientific Research Applications

3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Biological Research: It is used as a tool compound to investigate the role of fluorinated benzamides in various biological processes.

Chemical Biology: The compound is employed in chemical biology studies to explore its interactions with biological macromolecules.

Pharmacokinetics: Research on the pharmacokinetic properties of the compound helps in understanding its absorption, distribution, metabolism, and excretion in biological systems.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby influencing various cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key comparisons include:

Substituents on the Benzamide Ring

- Fluoro vs. Trifluoromethyl Groups :

- 3-Fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide : Features a single fluorine atom at the 3-position of the benzamide.

- 3-Fluoro-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide (7k) : Incorporates a trifluoromethyl group at the 4-position, increasing lipophilicity and electron-withdrawing effects. This compound showed a higher synthesis yield (66.4%) compared to analogs with chloro or methoxy substituents (e.g., 7j: 55.2%) .

Piperidine Core Modifications

- Fluoropyrimidinyl vs. In contrast, 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide () replaces pyrimidine with a chlorobenzoyl group, leading to a chair conformation in the piperidine ring and distinct hydrogen-bonding patterns in the crystal lattice . 3-Fluoro-N-(1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl)benzamide () substitutes pyrimidine with a phenylpyrazole group, altering electronic properties and steric bulk .

Functional Group Variations

- Amide vs. Sulfonamide Linkers :

Hydrogen Bonding and Conformational Analysis

- Crystal Packing : In 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide , the piperidine adopts a chair conformation, with intermolecular O-H···O and N-H···O hydrogen bonds stabilizing the crystal lattice . This suggests that the target compound’s pyrimidinyl group may similarly influence conformation and packing.

- Solubility Implications: The presence of fluorine atoms and amide groups in the target compound likely enhances solubility compared to non-fluorinated analogs like N-(1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl)benzamide .

Biological Activity

3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound incorporates a fluorinated benzamide structure, which is known to influence biological activity through enhanced binding affinity to target proteins. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves several key steps:

- Synthesis of 5-fluoropyrimidine-2-amine : This intermediate is prepared by reacting 2-chloro-5-fluoropyrimidine with an amine in the presence of a base like potassium carbonate.

- Formation of the piperidine derivative : The 5-fluoropyrimidine-2-amine is reacted with 4-piperidinemethanol to yield the corresponding piperidine derivative.

- Coupling with 3-fluorobenzoyl chloride : The final step involves coupling the piperidine derivative with 3-fluorobenzoyl chloride, typically using triethylamine as a base to produce the target compound.

The biological activity of 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is largely attributed to its interaction with specific molecular targets. The fluorine substituents enhance the compound's binding affinity to various proteins, potentially acting as inhibitors or activators of certain enzymes or receptors. This modulation can influence critical cellular processes, including signal transduction pathways and metabolic activities.

Biological Activity and Research Findings

Research has demonstrated that compounds similar to 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide exhibit significant biological activities. Here are some notable findings:

Anticancer Activity

Studies have indicated that fluorinated compounds can exhibit anticancer properties by targeting specific pathways involved in tumorigenesis. For instance, the inhibition of phosphofructokinase-2 (PFKFB3), an enzyme linked to increased glycolysis and tumor progression, has been explored as a therapeutic strategy in lung adenocarcinoma models . Compounds that affect PFKFB3 activity could provide insights into the potential applications of 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of similar fluorinated compounds suggests favorable properties such as improved absorption and distribution due to reduced basicity from fluorination. This alteration can lead to enhanced bioavailability and efficacy in vivo, making such compounds attractive candidates for further development .

Case Studies

Several case studies have highlighted the biological effects of related compounds:

- Inhibition Studies : A study on related piperidine derivatives demonstrated their ability to inhibit certain receptor activities in vitro, leading to decreased cell viability in cancer cell lines .

- Fluorinated Ligands : Research on fluorinated ligands for serotonin receptors showed that these modifications could enhance selectivity and affinity, suggesting similar potential for 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide against other targets .

Q & A

Basic: What are the key synthetic routes and intermediates for preparing 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the piperidine core. For example, 4-aminomethylpiperidine derivatives are synthesized via reductive amination or nucleophilic substitution, as seen in analogous compounds .

- Step 2: Functionalization of the pyrimidine ring. Electrophilic fluorination at the 5-position of pyrimidine is achieved using fluorinating agents like Selectfluor under controlled pH and temperature .

- Step 3: Coupling reactions. The benzamide moiety is introduced via amidation using 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in aprotic solvents (e.g., dichloromethane) .

Key Intermediates: - 5-Fluoropyrimidin-2-yl-piperidine derivatives.

- 3-Fluorobenzoyl chloride-activated intermediates.

Advanced: How does the conformation of the piperidine ring influence the compound's binding affinity to biological targets?

Answer:

X-ray crystallography data from analogous piperidine-benzamide structures (e.g., 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide) reveals that the piperidine ring adopts a chair conformation , with substituent benzene rings inclined at dihedral angles of ~43.7–53.9° . This conformation optimizes hydrophobic interactions with target binding pockets. Computational docking studies suggest that deviations from this chair conformation (e.g., boat or twist-boat) reduce binding affinity due to steric clashes or misalignment of hydrogen-bond donors/acceptors .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:

- 1H/13C NMR: Assign peaks for fluorinated aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). Fluorine-proton coupling (J = 8–12 Hz) confirms substitution patterns .

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Report molecular ion [M+H]+ and fragmentation patterns to validate the molecular formula .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .

- Solubility Issues: Poor solubility in aqueous buffers may lead to false negatives. Optimize DMSO concentrations (<0.1%) or use prodrug strategies .

- Metabolite Interference: Analyze stability in metabolic matrices (e.g., liver microsomes) via HPLC to identify degradation products .

Basic: What are common impurities in the synthesis of this compound, and how are they controlled?

Answer:

- Unreacted Starting Materials: Residual 5-fluoropyrimidine or piperidine intermediates. Monitor via TLC or HPLC and remove through recrystallization (e.g., ethyl methyl ketone) .

- Byproducts: Over-fluorination products or incomplete amidation. Use quenching agents (e.g., aqueous NaHCO3) and column chromatography (silica gel, hexane/EtOAc) for purification .

Advanced: How do substituents like the trifluoromethyl group or fluoropyrimidine moiety enhance pharmacological properties?

Answer:

- Trifluoromethyl Groups: Increase metabolic stability by resisting oxidative degradation and enhancing lipophilicity (logP), improving blood-brain barrier penetration .

- Fluoropyrimidine Moieties: Act as hydrogen-bond acceptors, strengthening interactions with target enzymes (e.g., bacterial PPTases) while reducing off-target effects due to steric and electronic effects .

Basic: What strategies optimize reaction conditions for amide bond formation in this compound?

Answer:

- Coupling Agents: Use HATU or EDCI with DMAP to activate the carboxylate group, improving yields (>80%) compared to traditional methods .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures (0–5°C) to minimize side reactions .

Advanced: What computational modeling approaches predict the compound's interaction with bacterial PPTase enzymes?

Answer:

- Molecular Docking: Use crystal structures of PPTase (PDB: 3OXF) to model binding poses. Focus on interactions with conserved residues (e.g., Arg152, Asp89) .

- MD Simulations: Simulate ligand-protein stability over 100 ns to assess conformational changes. Validate with mutagenesis studies .

Basic: How is the compound's stability evaluated under different storage conditions?

Answer:

- Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify hydrolyzed products (e.g., free benzamide) .

- pH Stability: Test in buffers (pH 1–9) to determine susceptibility to acid/base-catalyzed hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies improve selectivity for kinase vs. non-kinase targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.